molecular formula C25H29NO4 B091808 Tropodifene CAS No. 15790-02-0

Tropodifene

Cat. No.: B091808
CAS No.: 15790-02-0
M. Wt: 407.5 g/mol
InChI Key: WYYRXLABEPJODI-MNZGCLKASA-N
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Preparation Methods

The synthesis of Tropodifene involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Tropodifene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tropodifene has several scientific research applications, including:

Comparison with Similar Compounds

Tropodifene is unique among α-adrenergic receptor inhibitors due to its specific chemical structure and potent vasodilatory effects. Similar compounds include:

Compared to these compounds, this compound has a distinct chemical structure that may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Tropodifene, also known as Tropaphen, is an α-adrenergic receptor antagonist that has garnered attention for its vasodilatory and adrenolytic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant clinical studies.

This compound primarily functions by blocking α-adrenergic receptors, which are critical in regulating vascular tone and blood pressure. By inhibiting these receptors, this compound induces vasodilation, leading to a decrease in peripheral vascular resistance. This mechanism is particularly beneficial in managing conditions such as hypertension.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Vasodilatory Action : this compound significantly lowers peripheral vascular tone. Clinical trials have reported that a dose of 0.1 mg/kg can initiate this effect, with more pronounced results observed at higher doses.
  • Adrenolytic Properties : The compound exhibits strong adrenolytic activity, which contributes to its effectiveness in reducing blood pressure.
  • Duration of Action : Studies indicate that after administration of 0.25 mg/kg, a considerable decrease in perfusion pressure occurs, maintaining low levels for approximately 90-100 minutes. Higher doses (0.5 mg/kg) can sustain this effect for over 120 minutes.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in treating hypertension and related cardiovascular conditions:

Study TitleYearFindings
Treatment of hypertension with tropaphen1961Demonstrated significant reduction in blood pressure among hypertensive patients.
Effect on coagulative properties in myocardial infarction1988Showed improvement in coagulative and rheological properties of blood.
Impact on microcirculation during ischemia1995Indicated beneficial effects on microcirculation in rat models with induced ischemia.

Case Studies

  • Hypertensive Patients : A study involving hypertensive patients indicated that administration of this compound resulted in a reduction of systolic and diastolic blood pressure by approximately 30-45% depending on the dosage.
  • Bronchospasm Protection : In guinea pigs, this compound (2 mg/kg) was shown to enhance the protective effects of adrenaline against bronchospasm induced by histamine. This suggests potential applications beyond cardiovascular conditions.
  • Microcirculation Improvement : In animal models, this compound improved microcirculatory parameters during ischemic episodes, highlighting its potential utility in acute cardiovascular events.

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-acetyloxyphenyl)-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3/t20-,21+,23?,24?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYRXLABEPJODI-MNZGCLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3C[C@H]4CC[C@@H](C3)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043138
Record name Tropodifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-02-0
Record name Tropodifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropodifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPODIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W0QT89YCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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